molecular formula C25H20FN3O2 B251989 N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B251989
M. Wt: 413.4 g/mol
InChI Key: JJASCEFXNWSIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide, also known as compound 1, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Compound 1 exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the expression of genes involved in cell proliferation and inflammation. By inhibiting the activity of BRD4, N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 can suppress the growth of cancer cells and reduce inflammation.
Biochemical and physiological effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This suggests that this compound 1 may have potential applications in the treatment of diseases such as diabetic retinopathy and age-related macular degeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 in lab experiments is its specificity for BRD4. Unlike other inhibitors that target multiple proteins, this compound 1 specifically targets BRD4, which reduces the risk of off-target effects. However, one of the limitations of using this compound 1 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, researchers are exploring the potential of combining this compound 1 with other drugs to enhance its therapeutic effects. Finally, there is interest in studying the pharmacokinetics and pharmacodynamics of this compound 1 in animal models to better understand its potential clinical applications.
Conclusion:
In conclusion, this compound, or this compound 1, is a novel small molecule inhibitor that has potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. Its specificity for BRD4 and ability to inhibit angiogenesis make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for these diseases.

Synthesis Methods

The synthesis of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 involves a multi-step process that starts with the condensation of 2-phenylquinoline-4-carboxylic acid with 2-fluoroaniline to form an amide intermediate. This intermediate is then treated with acetic anhydride to form an acylated intermediate, which is subsequently reduced using sodium borohydride to yield this compound 1.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. In vitro studies have shown that N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Properties

Molecular Formula

C25H20FN3O2

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-[(2-fluorobenzoyl)amino]ethyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H20FN3O2/c26-21-12-6-4-11-19(21)24(30)27-14-15-28-25(31)20-16-23(17-8-2-1-3-9-17)29-22-13-7-5-10-18(20)22/h1-13,16H,14-15H2,(H,27,30)(H,28,31)

InChI Key

JJASCEFXNWSIRS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.